2-Amino-6-methoxy-1-indanone hydrochloride
Overview
Description
2-Amino-6-methoxy-1-indanone hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It is a derivative of 1-indanone, which is a class of organic compounds widely used in medicine, agriculture, and natural product synthesis .
Synthesis Analysis
The synthesis of 1-indanone derivatives, including 2-Amino-6-methoxy-1-indanone hydrochloride, has been a subject of extensive research. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Chemical Reactions Analysis
The chemical reactions involving 1-indanone derivatives have been extensively studied. The Nazarov reaction, which involves α,β-unsaturated ketones as substrates, is commonly used in the synthesis of these compounds . For example, a Nazarov reaction of chalcone 128, in the presence of trifluoroacetic acid, gave 6-methoxy-3-phenyl-1-indanone 129 in 88% yield. This was followed by a reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone .Scientific Research Applications
Antiviral and Antibacterial Agents
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
2-Amino-6-methoxy-1-indanone hydrochloride has been studied for its potential use as an antiviral and antibacterial agent. Its structure is conducive to interacting with various biological targets that are key in the life cycle of viruses and bacteria.
Methods of Application
The compound is typically synthesized and then tested in vitro against a panel of viruses and bacteria. Assays such as MIC (Minimum Inhibitory Concentration) and IC50 (Inhibitory Concentration 50%) are commonly used to determine its efficacy.
Results
Studies have shown that derivatives of 1-indanone exhibit significant activity against certain strains, inhibiting replication or growth .
Anticancer Drugs
Scientific Field
Oncology
Application Summary
The anticancer properties of 2-Amino-6-methoxy-1-indanone hydrochloride are being explored due to its ability to interfere with cancer cell metabolism and replication.
Methods of Application
The compound is used in cell culture models to treat various cancer cell lines. The effectiveness is measured by cell viability assays, apoptosis assays, and other molecular techniques.
Results
Some studies indicate that 1-indanone derivatives can induce apoptosis in cancer cells and may have potential as chemotherapeutic agents .
Alzheimer’s Disease Treatment
Scientific Field
Neurology
Application Summary
This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its potential neuroprotective effects.
Methods of Application
It is applied in animal models of Alzheimer’s disease, usually mice or rats, to assess its therapeutic effects. Behavioral tests, along with biochemical assays, are used to evaluate its impact.
Results
Research suggests that it can ameliorate some symptoms and modify disease progression, although more studies are needed to confirm these findings .
Cardiovascular Drugs
Scientific Field
Cardiology
Application Summary
2-Amino-6-methoxy-1-indanone hydrochloride may have applications in treating cardiovascular diseases due to its effects on cardiac tissue and blood vessels.
Results
Preliminary results show potential benefits in modulating cardiovascular functions, but further research is required for conclusive evidence .
Agricultural Chemicals (Insecticides, Fungicides, Herbicides)
Scientific Field
Agricultural Science
Application Summary
The compound’s structural properties make it suitable for use in agriculture as an insecticide, fungicide, or herbicide.
Methods of Application
Field trials and greenhouse experiments are conducted to test its effectiveness against various pests and diseases affecting crops.
Results
It has been found to be effective in controlling certain pests and diseases, contributing to crop protection .
Hepatitis C Treatment
Scientific Field
Virology and Hepatology
Application Summary
2-Amino-6-methoxy-1-indanone hydrochloride is being investigated as a non-nucleoside, low molecular drug for the treatment of hepatitis C, which inhibits HCV replication.
Methods of Application
The compound is tested in vitro using HCV replicon systems and in vivo in animal models infected with the hepatitis C virus.
Results
Initial studies have shown that it can inhibit HCV replication, suggesting its potential as a therapeutic agent .
Synthesis of Mechanism-Based Inhibitors
Scientific Field
Biochemistry
Application Summary
This compound is used in the synthesis of mechanism-based inhibitors, which are designed to irreversibly inhibit enzyme function by mimicking the substrate’s transition state.
Methods of Application
A specific example involves the synthesis of inhibitors for coelenterazine, where 2-Amino-6-methoxy-1-indanone hydrochloride derivatives are used as key intermediates .
Results
The synthesized inhibitors can effectively bind and inhibit the target enzymes, providing a valuable tool for studying enzyme mechanisms and potential therapeutic applications .
Construction of Fused- and Spirocyclic Frameworks
Scientific Field
Organic Chemistry
Application Summary
1-Indanone derivatives, including 2-Amino-6-methoxy-1-indanone hydrochloride, are pivotal in constructing fused- and spirocyclic frameworks found in numerous natural products and pharmaceuticals.
Methods of Application
Recent advancements involve annulations that allow for the stereoselective formation of complex polycyclic compounds, which are often biologically active .
Results
These methods have led to the synthesis of compounds with significant pharmacological relevance, contributing to the discovery of new drugs and treatments .
Natural Products Synthesis
Scientific Field
Synthetic Biology
Application Summary
The versatility of 1-indanone derivatives makes them suitable for synthesizing a wide range of natural products with diverse biological activities.
Methods of Application
Synthetic pathways often involve cyclization reactions to form the core indanone structure, which is then further elaborated to mimic natural product scaffolds .
Results
This approach has enabled the synthesis of compounds with antiplasmodial, cytotoxic, antibacterial, and antifungal activities, among others .
Development of New Pharmaceutical Agents
Scientific Field
Pharmaceutical Sciences
Application Summary
2-Amino-6-methoxy-1-indanone hydrochloride is a candidate for developing new pharmaceutical agents due to its modifiable structure and biological activity.
Methods of Application
The compound is used as a starting material or intermediate in the synthesis of various pharmaceutical agents, undergoing modifications to enhance its activity and selectivity .
Results
The development process has yielded several promising candidates for further clinical evaluation .
Advanced Material Synthesis
Scientific Field
Materials Science
Application Summary
The chemical properties of 1-indanone derivatives allow for their use in the synthesis of advanced materials with potential applications in electronics, coatings, and other industries.
Methods of Application
Chemical modifications and polymerization techniques are employed to incorporate the indanone structure into new materials .
Results
These materials exhibit unique properties such as enhanced durability, electrical conductivity, or specific interactions with light and other materials .
Analytical Chemistry Applications
Scientific Field
Analytical Chemistry
Application Summary
2-Amino-6-methoxy-1-indanone hydrochloride can be used as a reagent or standard in various analytical chemistry applications due to its well-defined structure and properties.
Methods of Application
It is used in quantitative and qualitative analyses, including chromatography and spectroscopy, to identify or measure other compounds .
Results
The compound provides accurate and reliable benchmarks, aiding in the analysis of complex chemical mixtures .
These additional applications demonstrate the broad utility of 2-Amino-6-methoxy-1-indanone hydrochloride in scientific research, spanning from biochemistry to materials science. Each application leverages the unique chemical properties of the compound to explore and develop new scientific frontiers.
Neuroprotective Therapies
Scientific Field
Neuropharmacology
Application Summary
The neuroprotective potential of 2-Amino-6-methoxy-1-indanone hydrochloride is being investigated for its ability to protect neurons against injury or degeneration.
Methods of Application
In vitro and in vivo models of neurodegeneration are used to assess the compound’s efficacy. These include oxidative stress assays and models of acute neuronal injury.
Results
Preliminary studies suggest that the compound may help reduce neuronal damage and support neural recovery .
Anti-Inflammatory Agents
Scientific Field
Immunology
Application Summary
This compound is studied for its anti-inflammatory properties, which could be beneficial in treating various chronic inflammatory diseases.
Methods of Application
It is tested in cell-based assays and animal models of inflammation, such as induced arthritis or dermatitis, to evaluate its effectiveness in reducing inflammatory markers.
Results
Results indicate a reduction in inflammation, as evidenced by decreased levels of pro-inflammatory cytokines and improved symptoms in animal models .
Analgesic Development
Scientific Field
Pain Management
Application Summary
2-Amino-6-methoxy-1-indanone hydrochloride is explored as a potential analgesic for managing pain without the addictive risks associated with opioids.
Methods of Application
The compound’s analgesic properties are tested using pain models in animals, such as the hot plate test or the formalin test.
Results
Studies show that it can effectively reduce pain perception, suggesting its use as a non-opioid pain reliever .
Antimalarial Agents
Scientific Field
Infectious Diseases
Application Summary
Given its structural similarity to other antimalarial agents, this compound is being evaluated for its ability to inhibit the growth of Plasmodium species.
Methods of Application
In vitro cultures of Plasmodium falciparum and in vivo malaria models are used to test the compound’s antimalarial activity.
Results
The compound has shown inhibitory effects on parasite growth, indicating potential as an antimalarial agent .
Insecticides and Pesticides
Scientific Field
Agricultural Chemistry
Application Summary
The insecticidal and pesticidal activities of 2-Amino-6-methoxy-1-indanone hydrochloride are being researched for agricultural applications.
Methods of Application
The compound is applied to crops and tested against a variety of agricultural pests and diseases to determine its effectiveness and safety.
Results
Initial findings demonstrate its capability to control certain pests, suggesting its utility in sustainable agriculture .
Synthetic Methodology
Scientific Field
Organic Synthesis
Application Summary
This compound is utilized in synthetic chemistry as a building block for constructing complex organic molecules.
Methods of Application
It serves as a precursor in various synthetic reactions, including cyclizations and cross-coupling reactions, to create diverse organic structures.
Results
The versatility of 2-Amino-6-methoxy-1-indanone hydrochloride in synthesis has led to the creation of numerous novel compounds with potential biological activities .
Safety And Hazards
The safety data sheet for 1-Indanone, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-6-methoxy-2,3-dihydroinden-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7;/h2-3,5,9H,4,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJISUSJNUSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)N)C=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20636340 | |
Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxy-1-indanone hydrochloride | |
CAS RN |
5450-76-0 | |
Record name | 1H-Inden-1-one, 2-amino-2,3-dihydro-6-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5450-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 10681 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10681 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.